5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester

Catalog No.
S6629883
CAS No.
1402173-04-9
M.F
C17H21BO4
M. Wt
300.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Methoxyphenyl)furan-2-boronic acid pinacol es...

CAS Number

1402173-04-9

Product Name

5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester

IUPAC Name

2-[5-(2-methoxyphenyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C17H21BO4

Molecular Weight

300.2 g/mol

InChI

InChI=1S/C17H21BO4/c1-16(2)17(3,4)22-18(21-16)15-11-10-14(20-15)12-8-6-7-9-13(12)19-5/h6-11H,1-5H3

InChI Key

SUSXQSDTUNSTNK-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3=CC=CC=C3OC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3=CC=CC=C3OC
  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides [PubChem. 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. National Institutes of Health. ]. The pinacol ester moiety in 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester makes it a suitable substrate for Suzuki-Miyaura couplings. By incorporating the furan and methoxyphenyl functionalities, this compound could serve as a building block for synthesizing various organic molecules with potential applications in pharmaceuticals, materials science, and other fields.

5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester, with the chemical formula C17H21BO4C_{17}H_{21}BO_{4} and CAS number 1402173-04-9, is a boronic acid derivative characterized by the presence of a furan ring and a methoxyphenyl group. This compound is recognized for its unique structural features, which include the pinacol boronate ester moiety. This moiety is significant in organic synthesis, particularly in carbon-carbon bond formation through reactions such as the Suzuki-Miyaura coupling reaction, which is pivotal in constructing complex organic molecules .

The primary chemical reaction involving 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester is the Suzuki-Miyaura coupling reaction. In this reaction, the boron atom of the pinacol ester reacts with organic halides or pseudohalides to form biaryl compounds. The reaction mechanism typically involves:

  • Oxidative Addition: The organic halide forms a complex with the boron atom.
  • Transmetalation: The complex then interacts with a palladium catalyst, leading to the exchange of the halide for an aryl group.
  • Reductive Elimination: Finally, the biaryl product is formed as the palladium catalyst is regenerated.

This reaction is favored due to the stability and reactivity of boronic acids and esters, making them valuable intermediates in organic synthesis.

The synthesis of 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester can be achieved through several methods:

  • Borylation of Furan Derivatives: This involves reacting furan derivatives with boron reagents under controlled conditions to introduce the boronic acid functionality.
  • Pinacol Ester Formation: The boronic acid can be converted into its pinacol ester form through reaction with pinacol in the presence of an acid catalyst.
  • Coupling Reactions: Utilizing Suzuki coupling techniques can also facilitate the formation of this compound by coupling 2-methoxyphenylboronic acid with suitable furan derivatives.

These methods highlight its versatility in synthetic organic chemistry .

5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester has several notable applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules.
  • Medicinal Chemistry: Due to its structural features, it may be explored for developing new pharmaceutical agents targeting various diseases.
  • Material Science: Its unique properties could be utilized in developing new materials or polymers.

Interaction studies involving 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester primarily focus on its reactivity with various electrophiles in Suzuki-Miyaura coupling reactions. These studies assess how different substituents on both the boronate ester and the electrophile influence reaction efficiency and selectivity. Additionally, research into its interactions with biological targets could provide insights into potential therapeutic applications.

Several compounds share structural similarities with 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-(2-Methoxyphenyl)furan-2-boronic acid pinacol esterC17H21BO4C_{17}H_{21}BO_{4}Similar structure but different positioning of methoxy group
5-Methylfuran-2-boronic acid pinacol esterC12H15BO4C_{12}H_{15}BO_{4}Contains a methyl group instead of a methoxy group
5-(Phenyl)furan-2-boronic acid pinacol esterC15H17BO4C_{15}H_{17}BO_{4}Lacks methoxy substitution but retains furan and boronate functionalities

The uniqueness of 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester lies in its specific methoxy substitution on the phenyl ring, which may enhance its reactivity and biological potential compared to other similar compounds .

Hydrogen Bond Acceptor Count

4

Exact Mass

300.1532893 g/mol

Monoisotopic Mass

300.1532893 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

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